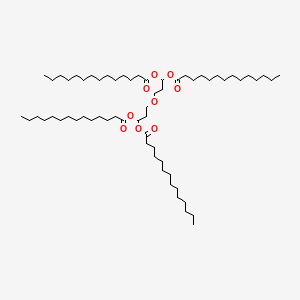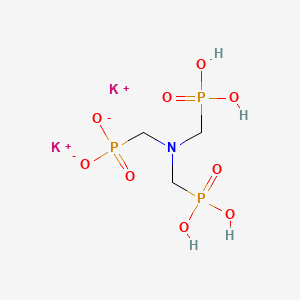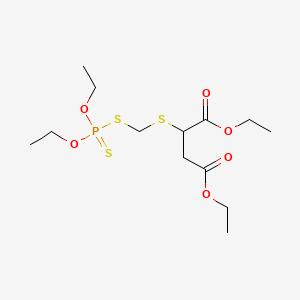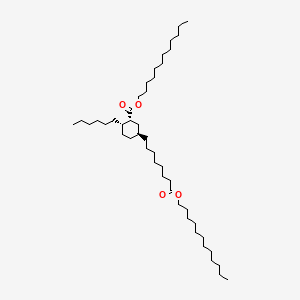
1,2-Dithiol-1-ium, 3-methyl-5-phenyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 185349, también conocido como Sanggenol L, es un compuesto flavonoide extendido. Se caracteriza por su compleja estructura molecular, que incluye múltiples grupos hidroxilo y un núcleo de dihidropiranocromenona. Este compuesto es de gran interés debido a sus potenciales actividades biológicas y aplicaciones en diversos campos científicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de NSC 185349 típicamente involucra múltiples pasos, comenzando con moléculas precursoras más simples. Los pasos clave incluyen:
Formación del núcleo de dihidropiranocromenona: Esto se logra a través de una serie de reacciones de condensación que involucran compuestos fenólicos y aldehídos en condiciones ácidas o básicas.
Hidroxilación: Introducción de grupos hidroxilo en posiciones específicas en los anillos aromáticos, a menudo usando reactivos como peróxido de hidrógeno u otros agentes oxidantes.
Metilación y Prenilación: Adición de grupos metilo y prenilo a la estructura central, lo que se puede lograr usando yoduro de metilo y bromuro de prenilo en presencia de una base.
Métodos de Producción Industrial
La producción industrial de NSC 185349 probablemente implicaría la optimización de las rutas sintéticas anteriores para la síntesis a gran escala. Esto incluye:
Reactores de flujo continuo o por lotes: Para asegurar condiciones de reacción consistentes y altos rendimientos.
Técnicas de purificación: Como cristalización, cromatografía y recristalización para obtener NSC 185349 puro.
Análisis De Reacciones Químicas
Tipos de Reacciones
NSC 185349 experimenta diversas reacciones químicas, incluidas:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar quinonas u otros derivados oxidados.
Reducción: Los grupos carbonilo en el núcleo de dihidropiranocromenona pueden reducirse a alcoholes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y Condiciones Comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos electrófilos: Ácido nítrico, bromo.
Productos Principales
Derivados oxidados: Quinonas y otras formas oxidadas.
Derivados reducidos: Alcoholes y otras formas reducidas.
Derivados sustituidos: Compuestos nitrados o halogenados.
Aplicaciones Científicas De Investigación
NSC 185349 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la química y las reacciones de los flavonoides.
Biología: Investigado por sus potenciales propiedades antioxidantes y antiinflamatorias.
Medicina: Explorado por sus potenciales efectos terapéuticos, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Posible uso en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales.
Mecanismo De Acción
El mecanismo de acción de NSC 185349 involucra su interacción con diversos objetivos moleculares y vías:
Actividad antioxidante: Los grupos hidroxilo pueden eliminar radicales libres, reduciendo el estrés oxidativo.
Actividad antiinflamatoria: Inhibición de enzimas y citoquinas proinflamatorias.
Actividad anticancerígena: Inducción de apoptosis en células cancerosas a través de la activación de vías de señalización específicas.
Comparación Con Compuestos Similares
NSC 185349 se puede comparar con otros flavonoides como la quercetina, el kaempferol y la luteolina. Si bien estos compuestos comparten estructuras centrales similares, NSC 185349 es único debido a su patrón de hidroxilación específico y la presencia de grupos metilo y prenilo, que pueden conferir actividades biológicas distintas.
Lista de Compuestos Similares
- Quercetina
- Kaempferol
- Luteolina
- Apigenina
Estos compuestos, al igual que NSC 185349, son conocidos por sus propiedades antioxidantes y antiinflamatorias, pero difieren en sus estructuras moleculares específicas y actividades biológicas.
Propiedades
Número CAS |
37344-00-6 |
|---|---|
Fórmula molecular |
C10H9IS2 |
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
3-methyl-5-phenyldithiol-1-ium;iodide |
InChI |
InChI=1S/C10H9S2.HI/c1-8-7-10(12-11-8)9-5-3-2-4-6-9;/h2-7H,1H3;1H/q+1;/p-1 |
Clave InChI |
VOHHTNUMLJWOEC-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=[S+]S1)C2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)









![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)
